N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-29-17-6-4-16(5-7-17)24-9-11-25(12-10-24)18(19-3-2-14-30-19)15-23-21(28)20(27)22-8-13-26/h2-7,14,18,26H,8-13,15H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAPGKMWPZZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound with potential pharmacological applications. Its complex structure incorporates a furan ring, piperazine moiety, and oxalamide linkages, suggesting a multifaceted interaction profile with biological systems. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 414.5 g/mol. The structural components include:
- Furan ring : A five-membered aromatic ring contributing to the compound's lipophilicity and biological activity.
- Piperazine moiety : Known for its role in various pharmacological agents, enhancing receptor binding and activity.
- Oxalamide linkage : Implicated in modulating biological interactions through hydrogen bonding and steric effects.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 877633-68-6 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Antitumor Activity
In vitro studies demonstrated that related compounds with oxalamide linkages exhibited cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The observed IC50 values were notably lower than those of conventional chemotherapeutic agents, suggesting enhanced efficacy.
Antimicrobial Activity
The presence of the furan ring in this compound may confer antimicrobial properties. Research on similar compounds has indicated broad-spectrum antibacterial and antifungal activities.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Piperazine Derivative A | E. coli | 15 |
| Piperazine Derivative B | S. aureus | 18 |
| Furan-containing Compound C | Candida albicans | 20 |
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects, particularly as anxiolytics and antidepressants. The interaction of this compound with serotonin receptors could potentially offer therapeutic benefits for mood disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The piperazine component can facilitate interactions with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
- Apoptosis Induction : By triggering apoptotic pathways, these compounds can effectively reduce viable cancer cell populations.
Q & A
Synthesis & Optimization
Basic: What are the critical steps and reaction conditions for synthesizing this compound? The synthesis involves three key stages:
Piperazine functionalization : Formation of the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution, requiring anhydrous conditions and a polar aprotic solvent (e.g., DMF) at 60–80°C .
Oxalamide coupling : Use of carbodiimide coupling agents (e.g., DCC) with HOBt to link the furan-ethyl-piperazine intermediate to the hydroxyethyl group. Reaction proceeds at 0–5°C to minimize side products .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol to achieve >95% purity .
Advanced: How can coupling reaction yields be optimized while minimizing racemization?
- Catalyst selection : Replace DCC with EDC·HCl to reduce toxicity and improve aqueous compatibility .
- Temperature control : Maintain sub-10°C conditions during active ester formation to prevent epimerization .
- Solvent optimization : Use THF:water (4:1) mixtures to enhance solubility of hydrophilic intermediates .
Structural Characterization
Basic: Which spectroscopic methods confirm the compound’s structure?
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 6.8–7.2 ppm (furan and methoxyphenyl protons), δ 3.4–3.7 ppm (piperazine CH₂), and δ 4.1 ppm (hydroxyethyl -OH) .
- HPLC : Retention time ~12.3 min (C18 column, 70:30 MeOH:H₂O) with ≥98% purity .
Advanced: How to resolve discrepancies between experimental and computational NMR data?
- Dynamic effects : Account for solvent polarity (e.g., DMSO vs. chloroform) in DFT calculations .
- Tautomerism : Investigate keto-enol equilibria in the oxalamide group using variable-temperature NMR .
Biological Activity & Mechanisms
Basic: What in vitro assays assess this compound’s bioactivity?
- Enzyme inhibition : Kinase inhibition assays (e.g., RSK2) with IC₅₀ determination via fluorescence polarization .
- Receptor binding : Radioligand competition assays (e.g., serotonin 5-HT₁A receptors) using [³H]-8-OH-DPAT .
Advanced: How to differentiate between target-specific inhibition and off-target effects?
- Selectivity profiling : Screen against a panel of 50+ kinases using ATP-Glo assays .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
Data Contradiction Analysis
Advanced: How to reconcile high in vitro potency with low cellular activity?
- Permeability issues : Measure logP (e.g., experimental logP = 2.1 vs. calculated = 3.4) via shake-flask method. Improve permeability using prodrug strategies (e.g., acetylated hydroxyethyl group) .
- Metabolic instability : Conduct liver microsome assays (e.g., t₁/₂ < 15 min in human hepatocytes). Introduce steric hindrance near metabolically labile sites .
Computational Modeling
Advanced: What strategies validate docking predictions for this compound?
- Ensemble docking : Use multiple receptor conformations (MD snapshots) to account for flexibility in the piperazine-furan binding pocket .
- Free energy perturbation (FEP) : Calculate ΔΔG for analog binding to prioritize synthetically feasible modifications .
Comparative Studies with Analogs
Basic: How does this compound compare to structurally similar oxalamides?
| Analog | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| N1-(2-(4-fluorophenyl)-... () | Fluorophenyl vs. methoxyphenyl | 10× lower 5-HT₁A affinity |
| N1-cyclopropyl-... () | Cyclopropyl vs. hydroxyethyl | Improved metabolic stability |
Advanced: Can SAR guide the design of selective analogs?
- Piperazine substitution : 4-Methoxyphenyl enhances serotonin receptor affinity vs. 2-fluorophenyl ( vs. 3).
- Hydroxyethyl group : Critical for aqueous solubility but prone to glucuronidation; replace with PEG-linked chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
